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molecular formula C5H4O3 B134809 3-Hydroxy-4H-pyran-4-one CAS No. 496-63-9

3-Hydroxy-4H-pyran-4-one

Cat. No. B134809
M. Wt: 112.08 g/mol
InChI Key: VEYIMQVTPXPUHA-UHFFFAOYSA-N
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Patent
USRE035948

Procedure details

3-Benzyloxy-4-pyrone is prepared from 3-hydroxy-4-pyrone as described by Spenser et al, Canadian Journal of Chemistry, 1962, 40, 1377 and has m.p. 82°-85° C. A mixture of this compound (1 g) and ethylenediamime (0.37 g) in water (12 ml) is heated under reflux for 1 hour. The reaction mixture is evaporated to dryness and the residue is treated with concentrated hydrochloric acid (12 ml) and the mixture is heated on a steam bath for 30 minutes. The excess acid and water are evaporated under reduced pressure to give a solid brown residue. This is slurried in acetone, then filtered off and recrystallised from ethanol containing a little concentrated hydrochloric acid to give 1-(2'-aminoethyl-3-hydroxypyrid-4-one in 34% yield as colourless needles, m.p. 264°-266° C., νmax (nujol) 1050, 1540, 1600, 1635 cm-1, δ(d6DMSO), 2.85 (t, 2H), 4.35 (t, 2H), 7.1 (d, 1H), 8.1 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][O:4][CH:3]=1.[CH3:9][C:10]([CH3:12])=O>O>[CH2:9]([O:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][O:4][CH:3]=1)[C:10]1[CH:12]=[CH:6][CH:7]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=COC=CC1=O
Step Two
Name
compound
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue is treated with concentrated hydrochloric acid (12 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated on a steam bath for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The excess acid and water are evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid brown residue
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol containing a little concentrated hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=COC=CC1=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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